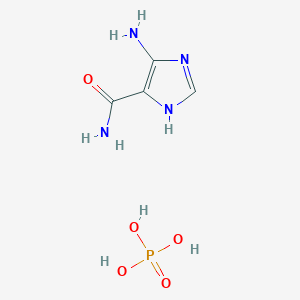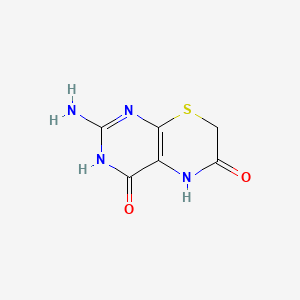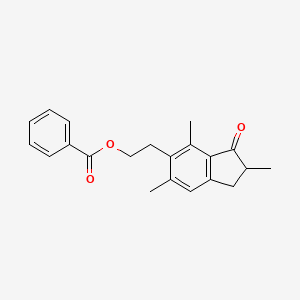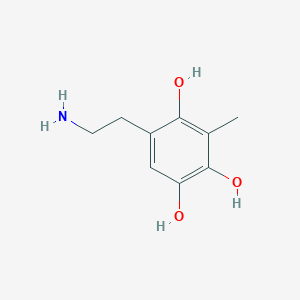
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol is an organic compound with a complex structure that includes both an amino group and multiple hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol typically involves multi-step organic reactions. One common method includes the nitration of 3-methylphenol, followed by reduction to introduce the amino group. The hydroxyl groups are then introduced through a series of hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and solvents can optimize the reaction conditions, making the process more efficient and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into quinones under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and various substituted benzene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol, a neurotransmitter with similar structural features.
Serotonin: 3-(2-Aminoethyl)-1H-indol-5-ol, another neurotransmitter with an aminoethyl group.
Tyramine: 4-Hydroxyphenethylamine, a naturally occurring monoamine compound.
Uniqueness
5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol is unique due to the presence of both an amino group and multiple hydroxyl groups on a methyl-substituted benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
41241-42-3 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C9H13NO3/c1-5-8(12)6(2-3-10)4-7(11)9(5)13/h4,11-13H,2-3,10H2,1H3 |
InChI Key |
VFBWQQWVDKMENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1O)O)CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
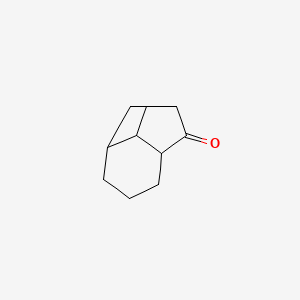
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)

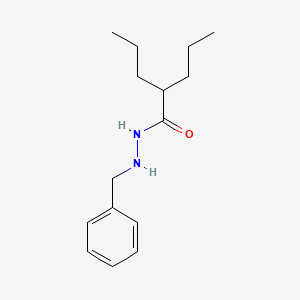

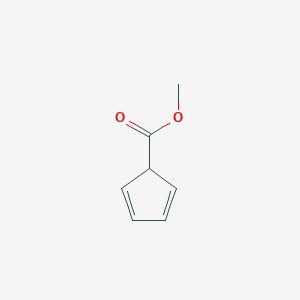
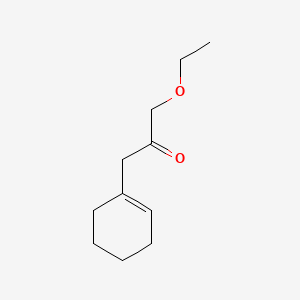
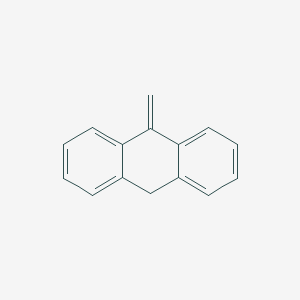
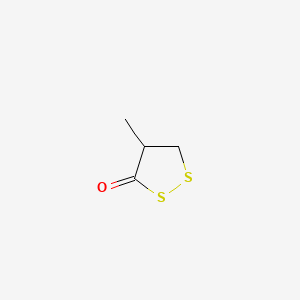
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
